molecular formula C14H14N6OS B2850179 2-methyl-N-{2-[2-(pyrazin-2-yl)-1H-imidazol-1-yl]ethyl}-1,3-thiazole-4-carboxamide CAS No. 2097904-25-9

2-methyl-N-{2-[2-(pyrazin-2-yl)-1H-imidazol-1-yl]ethyl}-1,3-thiazole-4-carboxamide

Cat. No.: B2850179
CAS No.: 2097904-25-9
M. Wt: 314.37
InChI Key: RCKPDWATQWYCES-UHFFFAOYSA-N
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Description

The compound “2-methyl-N-{2-[2-(pyrazin-2-yl)-1H-imidazol-1-yl]ethyl}-1,3-thiazole-4-carboxamide” is a complex organic molecule. It is related to a class of compounds that have been studied for their anti-tubercular activity . These compounds are designed and synthesized as potential therapeutic agents against Mycobacterium tuberculosis .


Synthesis Analysis

The synthesis of similar compounds involves the design of substituted-N-(6-(4-(pyrazine-2-carbonyl)piperazine/homopiperazine-1-yl)pyridin-3-yl)benzamide derivatives . The reactions were monitored by thin layer chromatography (TLC) using silica gel GF254 . N-(Pyridin-2-yl)amides were formed in toluene via C–C bond cleavage promoted by I2 and TBHP .


Molecular Structure Analysis

The molecular structure of these compounds is complex, involving multiple rings and functional groups. Single crystals were developed for some of the most active compounds . The highest HOMO–LUMO energy gap shows that the compound is the most stable and the least reactive .


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of these compounds are complex and involve multiple steps. A Diels–Alder reaction between the key intermediate and Benzyl 1,2,3-triazine-5-carboxylate led to the formation of the correspondent compound .

Future Directions

The future directions for these compounds could involve further development and testing of their anti-tubercular activity. The molecular interactions of the derivatised conjugates in docking studies reveal their suitability for further development .

Properties

IUPAC Name

2-methyl-N-[2-(2-pyrazin-2-ylimidazol-1-yl)ethyl]-1,3-thiazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14N6OS/c1-10-19-12(9-22-10)14(21)18-5-7-20-6-4-17-13(20)11-8-15-2-3-16-11/h2-4,6,8-9H,5,7H2,1H3,(H,18,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RCKPDWATQWYCES-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=CS1)C(=O)NCCN2C=CN=C2C3=NC=CN=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14N6OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

314.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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